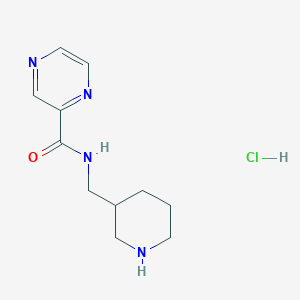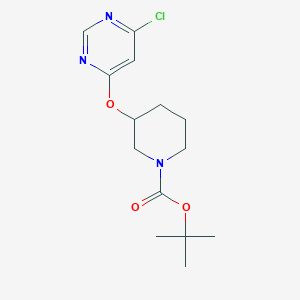
(2-Metoxifenil)-piperidin-4-il-metanol
Descripción general
Descripción
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-phenyl)-piperidin-4-yl-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-phenyl)-piperidin-4-yl-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos farmacéuticos
(2-Metoxifenil)-piperidin-4-il-metanol: es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su porción de piperidina es una característica estructural común en muchos medicamentos, lo que contribuye a su actividad farmacológica . Los investigadores utilizan este compuesto para desarrollar nuevos medicamentos con posibles efectos terapéuticos.
Investigación en proteómica
En la proteómica, este compuesto se utiliza como material estándar o de referencia. Ayuda en la identificación y cuantificación de proteínas, particularmente cuando se estudian las interacciones y funciones de las proteínas .
Estudios de actividad biológica
La actividad biológica de This compound es de interés en el campo de la química medicinal. Se puede estudiar su relación estructura-actividad (SAR) para comprender cómo su estructura química influye en la actividad biológica, lo cual es crucial para el diseño de medicamentos .
Análisis de propiedades químicas
Comprender las propiedades químicas de este compuesto, como la solubilidad, la estabilidad y la reactividad, es esencial para su aplicación en varios campos de investigación. Estas propiedades se investigan para optimizar las condiciones para su uso en protocolos experimentales .
Desarrollo de metodologías sintéticas
Este compuesto también se utiliza en el desarrollo de nuevas metodologías sintéticas. Los químicos exploran diferentes rutas sintéticas para mejorar la eficiencia, el rendimiento y la selectividad de las reacciones que involucran este compuesto .
Aplicaciones industriales
Si bien se utiliza principalmente en investigación, puede haber aplicaciones industriales potenciales para This compound en el desarrollo de materiales con propiedades específicas o en procesos químicos que requieren esta estructura molecular particular .
Investigación médica
En la investigación médica, este compuesto podría usarse en el estudio de sus efectos en los sistemas biológicos, lo que podría llevar al descubrimiento de nuevos tratamientos para diversas enfermedades .
Investigación neurofarmacológica
Dada la importancia de los derivados de piperidina en la neurofarmacología, This compound podría usarse para estudiar sus efectos en el sistema nervioso central, lo que podría contribuir al desarrollo de nuevos fármacos neuroactivos .
Análisis Bioquímico
Biochemical Properties
(2-Methoxy-phenyl)-piperidin-4-yl-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Methoxy-phenyl)-piperidin-4-yl-methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Methoxy-phenyl)-piperidin-4-yl-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Methoxy-phenyl)-piperidin-4-yl-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its effects .
Propiedades
IUPAC Name |
(2-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWAUPLTLZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670749 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082554-80-0 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1500692.png)
